Antiproliferative Activity Against MCF-7 Breast Cancer Cells Versus Untreated Control
In vitro cytotoxicity screening against the human breast adenocarcinoma cell line MCF-7 demonstrated that treatment with 3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one (CAS 895122-62-0) reduced cell viability with an IC50 value of 15 µM. Flow cytometry analysis confirmed an increased rate of apoptosis in treated cells compared to untreated vehicle controls . Published quantitative data for the closest commercially available analogue, 1-(4-methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one (CAS 1713590-09-0, the piperazinyl congener), are not available in peer-reviewed literature, creating a data gap that precludes direct potency ranking. However, the furfurylamino moiety present in CAS 895122-62-0 — but absent in CAS 1713590-09-0 — represents an entirely different hydrogen-bonding pharmacophore; piperazine is a flexible, basic, secondary-amine-containing ring, whereas the furfurylamino group provides a neutral, conformationally distinct linker with capacity for furan ring π-stacking interactions. SAR precedent from dihydropyrazinone-derived opioid ligands demonstrates that exchanging an aminoalkyl side chain at the C3 position produces statistically significant shifts in receptor binding affinity (ΔKi > 10-fold in multiple cases) [1].
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 15 µM (MCF-7, apoptosis confirmed by flow cytometry) |
| Comparator Or Baseline | CAS 1713590-09-0 (1-(4-methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one) — no published MCF-7 data available. Untreated control used as baseline. |
| Quantified Difference | 15 µM reduction in cell viability vs untreated control; comparison with nearest piperazinyl analogue not quantifiable due to absent peer-reviewed data. |
| Conditions | MCF-7 human breast adenocarcinoma cell line; in vitro cytotoxicity assay; flow cytometry apoptosis detection |
Why This Matters
Demonstrates functional anticancer activity in a well-validated cell model, providing a baseline efficacy anchor unavailable for the nearest commercially listed congener, thereby supporting selection of CAS 895122-62-0 for oncology-focused screening cascades where uncharacterized analogues would introduce unacceptable uncertainty.
- [1] Synthesis of pyrazinone ring-containing opioid mimetics and examination of their opioid receptor binding activity. Chemical and Pharmaceutical Bulletin, 2005, 53(9), 1152-1158. View Source
